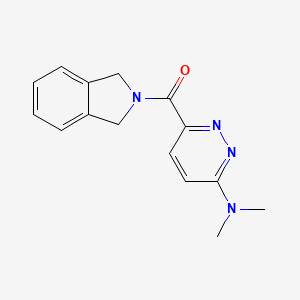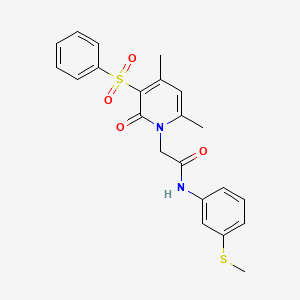
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors such as protein kinase, tyrosine kinase, and G protein-coupled receptors. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the proliferation of cancer cells, lower blood glucose levels in diabetic animals, and improve cognitive function in neurodegenerative disease models. It has also been reported to have insecticidal and herbicidal effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine in lab experiments include its high purity, good yields, and potential applications in various fields. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Orientations Futures
There are several future directions for research on 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine. These include:
1. Further investigation of its mechanism of action and potential targets.
2. Development of more efficient synthesis methods.
3. Investigation of its potential applications in other fields such as energy storage and catalysis.
4. Exploration of its potential toxicity and safety in humans and the environment.
5. Development of derivatives with improved activity and specificity.
6. Investigation of its potential as a therapeutic agent in combination with other drugs.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in medicine, agriculture, and material science make it a compound of significant interest. Further research is needed to fully understand its mechanism of action and potential toxicity, and to develop more efficient synthesis methods and derivatives with improved activity and specificity.
Méthodes De Synthèse
The synthesis of 6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine has been carried out using different methods such as the reaction of 2-amino-3-cyanopyridine with dimethylformamide dimethylacetal followed by the reaction with 2,3-dihydro-1H-isoindole-2-carboxylic acid. Another method involves the reaction of 2-amino-3-cyanopyridine with 2,3-dihydro-1H-isoindole-2-carboxylic acid followed by the reaction with dimethylformamide dimethylacetal. These methods have shown good yields and purity of the product.
Applications De Recherche Scientifique
6-(2,3-dihydro-1H-isoindole-2-carbonyl)-N,N-dimethylpyridazin-3-amine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. In agriculture, it has been used as a pesticide and herbicide. In material science, it has been used as a precursor for the synthesis of various materials.
Propriétés
IUPAC Name |
1,3-dihydroisoindol-2-yl-[6-(dimethylamino)pyridazin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-18(2)14-8-7-13(16-17-14)15(20)19-9-11-5-3-4-6-12(11)10-19/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLOCOLGNWSFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate](/img/structure/B2854558.png)
![2-chloro-1-[2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2854559.png)


![3-Methyl-5-(2-methylphenyl)-4-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-triazole](/img/structure/B2854564.png)


![(3-Fluoro-4-methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2854567.png)

![2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B2854573.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2854577.png)
![2-Methyl-7-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2854578.png)

